Benzyl 6-(2-iodoacetamido)hexanoate
Description
Benzyl 6-(2-iodoacetamido)hexanoate is a synthetic organic compound featuring a hexanoate backbone esterified with a benzyl group and modified with a 2-iodoacetamido substituent. Its structure combines a hydrophobic benzyl ester moiety with a reactive iodoacetamide group, making it a versatile intermediate in organic synthesis and biochemical applications. The iodine atom in the iodoacetamido group confers alkylating properties, enabling its use in bioconjugation reactions, such as protein or peptide modification .
Properties
CAS No. |
63984-39-4 |
|---|---|
Molecular Formula |
C15H20INO3 |
Molecular Weight |
389.23 g/mol |
IUPAC Name |
benzyl 6-[(2-iodoacetyl)amino]hexanoate |
InChI |
InChI=1S/C15H20INO3/c16-11-14(18)17-10-6-2-5-9-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18) |
InChI Key |
OUAGSSMDJSQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(2-iodoacetamido)hexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the introduction of the iodoacetamido group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The iodoacetamido group is introduced through a nucleophilic substitution reaction using iodoacetic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically under mild conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 6-aminohexanoic acid and benzyl alcohol.
Oxidation and Reduction: Products include reduced or oxidized forms of the ester and amide groups.
Scientific Research Applications
Benzyl 6-(2-iodoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 6-(2-iodoacetamido)hexanoate involves its reactivity with nucleophiles. The iodoacetamido group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This reactivity makes it useful for studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Benzyl 6-((tert-butoxycarbonyl)amino)hexanoate (Compound 235)
- Structure: Shares the benzyl hexanoate core but substitutes the iodoacetamido group with a tert-butoxycarbonyl (Boc)-protected amine.
- Synthesis: Prepared via reaction of 6-((tert-butoxycarbonyl)amino)hexanoic acid with benzyl chloride and K₂CO₃ in DMF at 80–90°C .
- Applications : Serves as a protected intermediate in peptide synthesis, where the Boc group shields amines during coupling reactions. Unlike the iodoacetamido derivative, it lacks alkylating reactivity.
Ethyl Hexanoate
- Structure : A simple ester without the benzyl or acetamido groups.
- Properties: Highly volatile, with a fruity aroma. Ethyl hexanoate is a key flavor compound in alcoholic beverages (e.g., Luzhoulaojiao liquor, at 2,221 mg/L ) and passion fruit .
- Applications : Widely used in food and fragrance industries. Its lack of reactive functional groups limits its utility in synthetic chemistry compared to the iodoacetamido derivative.
Dibenzyl Esters (e.g., Compounds 9 and 11 in )
- Structure: Feature dual benzyl groups and amino-protecting groups (e.g., benzyloxycarbonyl, Fmoc).
- Synthesis: Multi-step processes involving TEMPO/NaClO₂ oxidation and coupling reactions with chiral amino acids .
- Applications: Serve as chiral building blocks in peptide and antibiotic synthesis. Their complexity contrasts with the simpler mono-functionalized iodoacetamido derivative.
Physicochemical and Functional Properties
- Reactivity: The iodoacetamido group in this compound enables nucleophilic substitution reactions, targeting thiol groups in proteins (e.g., cysteine residues). This contrasts with Boc-protected analogs, which are inert under similar conditions .
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